molecular formula C16H30N2O5 B8178453 N-Boc-L-Leucyl-L-Valine

N-Boc-L-Leucyl-L-Valine

Cat. No. B8178453
M. Wt: 330.42 g/mol
InChI Key: HBFWWQAQSLWSME-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-Leucyl-L-Valine is a useful research compound. Its molecular formula is C16H30N2O5 and its molecular weight is 330.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-L-Leucyl-L-Valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-L-Leucyl-L-Valine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Synthesis of Amino Acids : Agosta et al. (2006) demonstrated that protease-catalyzed hydrolysis of N-Boc-amino acid esters, such as N-Boc-L-Leucyl-L-Valine, enables the efficient preparation of both enantiomers of amino acids, which is beneficial for the preparation of d-t-leucine (Agosta et al., 2006).

  • Molecular Conformation Studies : Narula et al. (1990) studied the crystal structure and molecular conformation of NBocLPhedehydroLeuLValOCH3, which shows a turn II conformation. This research contributes to understanding the structural aspects of such compounds (Narula et al., 1990).

  • Biosynthetic Pathway Applications : Liang et al. (2021) discussed the potential of enzymes in the branched-chain amino acids biosynthetic pathway, relevant to compounds like N-Boc-L-Leucyl-L-Valine, for applications in screening herbicides and antibacterial agents, as well as in lab-scale organic synthesis (Liang et al., 2021).

  • Metabolism Research : Wohlt et al. (1977) found that lactating bovine mammary tissue utilizes amino acids like valine and leucine as potential energy and synthesis sources for nonessential amino acids, highlighting their metabolic significance (Wohlt et al., 1977).

  • Antimicrobial Activity : Khattab (2005) synthesized amino acid derivatives, including those related to N-Boc-L-Leucyl-L-Valine, showing comparable antimicrobial activity against S. aureus and E. coli (Khattab, 2005).

  • Enantioselective Synthesis : Enomoto and Kuwahara (2009) demonstrated a nine-step sequence for the enantioselective synthesis of potent cytotoxins from N-Boc-l-leucine, underscoring its utility in complex organic syntheses (Enomoto & Kuwahara, 2009).

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFWWQAQSLWSME-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-Leucyl-L-Valine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Nathanael, U Wille - The Journal of Organic Chemistry, 2019 - ACS Publications
… Prepared according to GP8 (2.61 g, 97%) using 7.5 mmol of N-Boc-l-leucyl-l-valine methyl ester. H NMR (400 MHz, DMSO-d 6 ): δ 8.72 (d, J = 7.7 Hz, 1H), 8.20 (s, 3H), 4.21 (dd, J = 7.7, …
Number of citations: 17 pubs.acs.org

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